tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate
Description
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
PGZYESLDSMCWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CNCC1CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sugar-Derived Bicyclic Construction
This approach leverages D-mannose as a starting material to construct the octahydropyrano[3,4-c]pyrrol core, followed by functionalization.
Key Steps
Benzylidene Acetal Formation :
Ring-Opening and Mesylation :
Substitution with Diethylaminomalonate :
Decarboxylation and N-Boc Protection :
Table 1: Sugar-Derived Synthesis Protocol
Catalytic Hydrogenation of Precursors
This method targets the reduction of unsaturated intermediates to form the pyrrolidine ring.
Azide Reduction and Functionalization
This route involves reducing an azide group to an amine, followed by Boc protection.
Mesylation and Substitution Strategies
This method focuses on introducing the amine group via nucleophilic substitution.
Key Steps
Mesylation of Hydroxyl Groups :
Amine Displacement :
Boc Protection :
Critical Considerations in Synthesis
- Stereocontrol : The bicyclic system’s stereochemistry is influenced by the starting material (e.g., D-mannose vs. D-galactose) and reaction conditions.
- Boc Stability : Boc protection is stable under acidic conditions but sensitive to strong bases. Reactions should avoid prolonged exposure to nucleophiles.
- Purification : Silica gel chromatography is standard for isolating the final product, with eluents like hexane/EtOAc.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sugar-derived | High stereochemical control | Multi-step, moderate yields |
| Hydrogenation | Fewer steps, scalable | Requires catalyst handling |
| Azide reduction | High amine yield | Azide precursors may be hazardous |
| Mesylation | Flexible for substitutions | Mesylates are moisture-sensitive |
Chemical Reactions Analysis
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate include other tert-butyl carbamate derivatives with varying cyclic substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity and Stereochemistry :
- The fused pyran-pyrrolidine system in the target compound confers rigidity and distinct stereoelectronic properties compared to simpler cyclopentyl or piperidine analogs . Its (3aS,7aR) configuration is critical for enantioselective binding in drug-receptor interactions, contrasting with the (3aR,7aS) stereoisomer (CAS: 953908-29-7), which may exhibit divergent pharmacokinetic profiles .
Stability and Reactivity :
- The target compound’s requirement for 2–8°C storage highlights its lower thermal stability compared to analogs like tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, which lacks fused rings and likely exhibits greater robustness .
Synthetic Utility: The fused bicyclic structure enhances its utility in synthesizing conformationally constrained drug candidates, unlike linear or monocyclic analogs. For example, the bicyclo[2.2.1]heptane derivative (CAS: 1932203-04-7) is favored in neurological drug design due to its blood-brain barrier permeability, whereas the pyrano-pyrrolidine system may optimize solubility and metabolic stability .
Functional Group Variations :
- Hydroxyl or methyl substituents in analogs (e.g., CAS: 225641-84-9, 1270019-92-5) introduce hydrogen-bonding or lipophilic interactions, respectively, enabling tailored applications in kinase or antibacterial drug development .
Research Implications
- The stereochemical diversity of pyrano-pyrrolidine carbamates (e.g., CAS: 1037368-67-4 vs. 953908-29-7) warrants further study to elucidate structure-activity relationships (SAR) in chiral environments.
- Comparative stability studies between fused-ring and monocyclic carbamates could optimize synthetic protocols for industrial-scale production .
Biological Activity
Tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate is a heterocyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of approximately 226.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and anti-inflammatory effects.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1037367-45-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits, potentially acting as a modulator for neurotransmitter systems.
- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation, which could have implications for treating neurodegenerative diseases.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which is crucial in preventing oxidative stress-related cellular damage.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by various stressors. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Mechanism
Research has highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a potential application in conditions characterized by chronic inflammation, including Alzheimer's disease and multiple sclerosis.
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated significant scavenging activity, suggesting that the compound can mitigate oxidative stress in biological systems.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Neuroprotection in vitro | Demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress. | Potential for developing neuroprotective agents for neurodegenerative diseases. |
| Study 2: Anti-inflammatory effects | Inhibition of TNF-alpha and IL-6 production in macrophage cultures. | Could lead to therapeutic strategies for inflammatory diseases. |
| Study 3: Antioxidant activity | Significant DPPH radical scavenging activity observed. | Supports potential use in formulations aimed at reducing oxidative damage. |
Q & A
Basic Research Questions
Q. How can the stereochemistry of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate be reliably determined during synthesis?
- Methodological Answer : Stereochemical control requires chiral auxiliaries or catalysts. For example, PharmaBlock Sciences synthesized stereoisomers of related carbamates (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) using enantioselective reduction or enzymatic resolution. Absolute configuration confirmation involves X-ray crystallography with SHELXL for refinement and ORTEP-3 for visualization . For intermediates, chiral HPLC or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers .
Q. What experimental design principles apply to optimizing the synthesis of this carbamate?
- Methodological Answer : Key steps include Boc-protection of the pyrrolidine/piperidine amine, cyclization to form the octahydropyrano-pyrrol system, and purification via column chromatography (e.g., silica gel with EtOAc/hexane). Evidence from PharmaBlock’s derivatives (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate) highlights the use of Mitsunobu reactions for stereospecific ether formation and Schlenk techniques for moisture-sensitive steps . Reaction monitoring by TLC or LC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused bicyclic system.
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., loss of Boc group at m/z ~100).
- IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H absorption (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of the octahydropyrano[3,4-c]pyrrol system?
- Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA to calculate low-energy conformers. Compare results with X-ray data (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate) to validate torsional angles and ring puckering. Molecular dynamics simulations (AMBER/CHARMM) can assess solvent effects on stability .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
Re-examine crystal packing effects : SHELXL-refined structures may show hydrogen bonding or π-stacking that distorts bond angles vs. solution-state NMR.
Dynamic NMR : Detect ring-flipping or chair-boat transitions in the pyrrolidine moiety at variable temperatures.
SC-XRD vs. PXRD : Single-crystal data (e.g., from ) provides precise metrics, while powder patterns may indicate polymorphism .
Q. How can enantiomeric excess (ee) be quantified in asymmetric syntheses of this carbamate?
- Methodological Answer :
- Chiral GC/MS : Use β-cyclodextrin columns to separate enantiomers (e.g., PharmaBlock’s tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate).
- Mosher’s ester derivatization : Convert the free amine to Mosher’s amide and analyze ¹H NMR diastereomer splitting .
Physicochemical and Application-Oriented Questions
Q. What methods determine the LogP and solubility of this carbamate for pharmacokinetic studies?
- Methodological Answer :
- Shake-flask method : Measure partitioning between octanol and PBS buffer (pH 7.4).
- HPLC-based logP : Use a C18 column with a calibration curve of standards.
- Thermodynamic solubility : Saturate the compound in biorelevant media (FaSSIF/FeSSIF) and quantify via UV-Vis .
Q. How does the carbamate group influence metabolic stability in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare with analogues lacking the Boc group. The tert-butyl moiety typically slows hydrolysis by esterases, but CYP450-mediated oxidation of the pyrrolidine ring may dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
